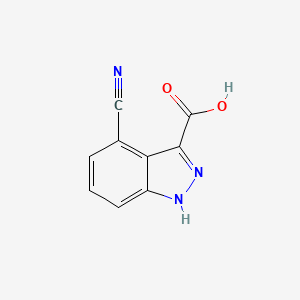

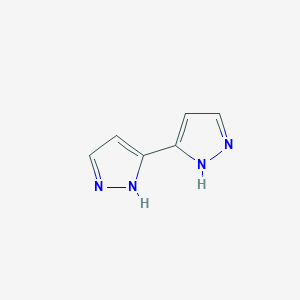

3,3'-Bi-1H-pyrazole

説明

“3,3’-Bi-1H-pyrazole” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms . The CAS number for 3,3’-Bi-1H-pyrazole is 2384-02-3 . The molecular formula is C6H6N4 and the molecular weight is 134.14 .

Synthesis Analysis

The synthesis of pyrazoles involves various methods such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Bi-1H-pyrazole include a melting point of 255-256 °C . The compound has a predicted density of 1.371±0.06 g/cm3 and a predicted acidity coefficient (pKa) of 11.70±0.10 .

科学的研究の応用

Synthesis and Medicinal Chemistry

3,3'-Bi-1H-pyrazole and its derivatives, being part of the broader pyrazole heterocycles, are extensively utilized in organic synthesis and medicinal chemistry. They are recognized for their role in the development of various biologically active compounds. The synthesis of pyrazole-based heterocycles involves strategies like condensation followed by cyclization, leveraging reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These methods have been instrumental in generating compounds with a spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015).

Therapeutic Potential and Bioactivity

Pyrazole-based compounds exhibit significant therapeutic potential across a variety of domains. They are particularly noted for their antimicrobial, anticancer, and antimalarial properties, acting on diverse biological targets such as DNA gyrase, topoisomerase IV, and several kinase enzymes. The structure-activity relationship of these compounds has been a subject of extensive research, highlighting the importance of pyrazole scaffolds in drug development (Karati et al., 2022; Karati et al., 2022).

The multifaceted bioactivity of pyrazole derivatives, synthesized through multicomponent reactions, encompasses antibacterial, anticancer, antifungal, and antioxidant activities, among others. The potential of these compounds in pharmaceutical and medicinal chemistry is underscored by their ability to act as inhibitors and therapeutic agents against a range of diseases (Becerra et al., 2022).

Molecular Docking and Structure-Activity Relationship

The structural attributes of pyrazole derivatives have been a focal point for understanding their interaction with biological targets. Advanced techniques like molecular docking simulations have been employed to elucidate the binding efficiency and the overall therapeutic potential of these compounds. The integration of pyrazole with other pharmacophores is a strategic approach in the quest to develop novel therapeutic drugs, and the structure-activity relationship studies provide critical insights into the design and optimization of these compounds (Ganguly & Jacob, 2017; Sharma et al., 2021).

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

5-(1H-pyrazol-5-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSUCTRGHQKXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342735 | |

| Record name | 3,3'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2384-02-3 | |

| Record name | 3,3'-Bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。